Nitroethane-2,2,2-d3: Molecular Architecture, Synthesis, and Applications in Mechanistic Chemistry
Nitroethane-2,2,2-d3: Molecular Architecture, Synthesis, and Applications in Mechanistic Chemistry
Executive Summary
Nitroethane-2,2,2-d3 (CAS: 1219802-04-6) is a highly specialized, isotopically labeled variant of nitroethane where the terminal methyl group is fully deuterated[1]. As a critical reagent in advanced analytical chemistry and pharmaceutical development, its unique isotopic signature allows researchers to isolate and study reaction mechanisms, kinetic isotope effects (KIE), and metabolic pathways with high precision[2]. This whitepaper provides an in-depth technical analysis of its molecular structure, physicochemical properties, and the causality-driven methodologies required for its synthesis and application.
Molecular Architecture & Physicochemical Properties
The molecular structure of Nitroethane-2,2,2-d3 (CD₃-CH₂-NO₂) presents a fascinating dichotomy in proton reactivity. The compound consists of a fully deuterated beta-carbon (methyl group) and a protonated alpha-carbon (methylene group) adjacent to a strongly electron-withdrawing nitro (-NO₂) group[3].
Structural Causality & Isotopic Rationale: In standard nitroethane (CH₃-CH₂-NO₂), the alpha-protons are highly acidic (pKa ~8.6) due to the resonance stabilization of the resulting nitronate anion. Consequently, these alpha-protons undergo rapid hydrogen-deuterium (H/D) exchange in the presence of protic deuterated solvents (e.g., D₂O) and a base. Conversely, the beta-protons on the methyl group are non-acidic and resist exchange.
By utilizing Nitroethane-2,2,2-d3, researchers can probe the chemical dynamics of the methyl group without the confounding variables of alpha-proton lability. This specific labeling is paramount for tracking the beta-carbon in complex synthetic cascades, such as the Henry (nitroaldol) reaction, where the alpha-carbon acts as the nucleophile.
Table 1: Physicochemical and Identification Data
| Property | Specification | Source |
| Chemical Name | Nitroethane-2,2,2-d3 | [1] |
| CAS Number | 1219802-04-6 | [4] |
| Unlabeled CAS Number | 79-24-3 | [5] |
| Molecular Formula | C₂H₂D₃NO₂ | [3] |
| Molecular Weight | 78.09 g/mol | [6] |
| Isotopic Purity | ≥ 98 atom % D | [6] |
| Physical State | Clear, colorless flammable liquid | [6] |
Synthesis & Isotopic Enrichment Methodologies
Because the beta-protons of nitroethane cannot be deuterated via simple base-catalyzed H/D exchange, Nitroethane-2,2,2-d3 must be synthesized de novo using pre-labeled precursors[7]. The most robust and self-validating method for this is the Victor Meyer reaction, utilizing 1-Bromoethane-2,2,2-d3 (CAS: 7439-86-3)[8].
Causality of Reagent Selection: Silver nitrite (AgNO₂) is preferred over sodium nitrite (NaNO₂) (which would be the Kornblum reaction) because the silver ion acts as a strong halophilic Lewis acid. It coordinates with the bromide leaving group, precipitating as insoluble AgBr. This drives the equilibrium forward and strongly favors N-alkylation (yielding the desired nitroalkane) over O-alkylation (yielding the volatile, undesired nitrite ester).
Step-by-Step Methodology: De Novo Synthesis via Victor Meyer Reaction
-
Preparation : In an amber round-bottom flask (to prevent photolytic degradation of AgNO₂) purged with argon, suspend 1.2 equivalents of freshly dried, anhydrous silver nitrite in anhydrous diethyl ether.
-
Addition : Cool the suspension to 0 °C using an ice bath. Slowly add 1.0 equivalent of 1-Bromoethane-2,2,2-d3 dropwise over 30 minutes under vigorous magnetic stirring.
-
Nucleophilic Substitution : Allow the reaction mixture to gradually warm to room temperature and stir for 24 to 48 hours. The Sₙ2 substitution will yield the target compound while precipitating AgBr.
-
Filtration : Filter the reaction mixture through a pad of Celite to remove the yellowish-white AgBr precipitate. Wash the filter cake with additional diethyl ether.
-
Purification : The filtrate contains Nitroethane-2,2,2-d3 and a minor byproduct, ethyl-2,2,2-d3 nitrite. Isolate the target compound via fractional distillation under reduced pressure, leveraging the significantly lower boiling point of the nitrite ester.
-
Self-Validation : Confirm isotopic purity (>98 atom % D) using ¹H-NMR and GC-MS. A successful synthesis is validated by a ¹H-NMR spectrum showing a clean singlet for the CH₂ group, with the complete absence of the methyl triplet, confirming specific beta-deuteration.
Synthetic workflow for Nitroethane-2,2,2-d3 via Victor Meyer reaction.
Applications in Drug Development and Mechanistic Studies
Nitroethane-2,2,2-d3 is a cornerstone reagent in pharmaceutical research, particularly for evaluating metabolic stability and elucidating reaction mechanisms[2].
Kinetic Isotope Effects (KIE): In rational drug design, replacing hydrogen with deuterium at specific metabolic "soft spots" can significantly alter a drug's pharmacokinetic profile. Because the carbon-deuterium (C-D) bond has a lower zero-point energy than the carbon-hydrogen (C-H) bond, it requires higher activation energy to cleave.
When Nitroethane-2,2,2-d3 is used as a building block for complex Active Pharmaceutical Ingredients (APIs)—such as via reduction to deuterated ethylamines—the resulting molecules exhibit a Primary Kinetic Isotope Effect. If a metabolic enzyme (like Cytochrome P450) attempts to oxidize the beta-carbon, the reaction rate is drastically suppressed, thereby increasing the drug's half-life and reducing toxic metabolite formation.
Mechanistic pathway illustrating the Primary Kinetic Isotope Effect at the beta-carbon.
Safety, Handling, & Environmental Impact
Nitroethane-2,2,2-d3 retains the hazard profile of its unlabeled counterpart. It is classified as a flammable liquid and presents acute oral toxicity (Category 4) and skin/eye irritation (Category 2/2A) risks[9].
-
Handling : Must be handled in a well-ventilated fume hood. Avoid the formation of aerosols and dust[9].
-
Storage : Store in tightly closed containers away from strong bases, oxidizing agents, and reducing agents. Nitroalkanes can form highly explosive nitronate salts when deprotonated and dried.
-
Disposal : Must be disposed of via a licensed professional waste disposal service; under no circumstances should the product be allowed to enter environmental drains[9].
Conclusion
Nitroethane-2,2,2-d3 is an indispensable tool for modern analytical and synthetic chemistry. By understanding the causal relationship between its isotopic architecture and its chemical behavior—specifically the stability of the beta-protons versus the lability of the alpha-protons—researchers can leverage this compound to unlock deeper insights into molecular mechanisms and develop highly optimized, metabolically stable pharmaceuticals.
Sources
- 1. Nitroethane-2,2,2-d3, CDN 0.5 g | Buy Online | CDN | Fisher Scientific [fishersci.dk]
- 2. Nitroethane-2,2,2-d3 Isotope|CAS 1219802-04-6 [benchchem.com]
- 3. Nitroethane-2,2,2-d3 | C2H5NO2 | CID 131700175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nitroethane--d3 | 1219802-04-6 [chemicalbook.com]
- 5. Qmx Laboratories - Nitroethane-2,2,2-d3_1219802-04-6_0.5g_CDN [qmx.com]
- 6. cromlab-instruments.es [cromlab-instruments.es]
- 7. CAS: 1219802-04-6 | CymitQuimica [cymitquimica.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. angenechemical.com [angenechemical.com]
